Aminooxyacetamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of aminooxyacetamide hydrochloride can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the reduction of nitriles, amides, and nitro compounds with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Aminooxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with primary alkyl halides to form substituted products
Common reagents used in these reactions include alkyl halides, acid chlorides, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aminooxyacetamide hydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme inhibition and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic effects, including its use in the treatment of Huntington’s disease and tinnitus.
Industry: It is used in the production of various chemical intermediates and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of aminooxyacetamide hydrochloride involves the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, such as aminobutyrate aminotransferase . It functions by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes . This inhibition leads to an increase in gamma-aminobutyric acid levels in tissues, affecting various metabolic pathways.
Comparison with Similar Compounds
Aminooxyacetamide hydrochloride can be compared with similar compounds such as:
Aminooxyacetic acid: Both compounds inhibit aminobutyrate aminotransferase activity, but this compound has a broader range of applications.
2-Aminoacetamide hydrochloride: This compound is similar in structure but has different applications and properties.
This compound is unique due to its specific inhibitory effects on PLP-dependent enzymes and its wide range of research applications.
Properties
CAS No. |
54488-65-2 |
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Molecular Formula |
C2H7ClN2O2 |
Molecular Weight |
126.54 g/mol |
IUPAC Name |
2-aminooxyacetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |
InChI Key |
BIUQVFWWPLIJJU-UHFFFAOYSA-N |
SMILES |
C=C(N)ON.Cl |
Canonical SMILES |
C(C(=O)N)ON.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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